molecular formula C11H18ClN B12655099 2-(4-Propylphenyl)ethanamine;hydrochloride CAS No. 3166-99-2

2-(4-Propylphenyl)ethanamine;hydrochloride

Cat. No.: B12655099
CAS No.: 3166-99-2
M. Wt: 199.72 g/mol
InChI Key: INPYKNHVGRCYTD-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)ethanamine;hydrochloride is an organic compound that belongs to the class of phenethylamines. It is commonly found in its hydrochloride salt form, which is a white crystalline powder. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)ethanamine typically involves the reaction of 4-propylbenzaldehyde with nitroethane to form 2-(4-propylphenyl)-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(4-Propylphenyl)ethanamine. The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of 2-(4-Propylphenyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-(4-Propylphenyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interaction with receptors.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)ethanamine
  • 2-(4-Ethylphenyl)ethanamine
  • 2-(4-Propoxyphenyl)ethanamine

Uniqueness

2-(4-Propylphenyl)ethanamine;hydrochloride is unique due to its specific structural features, such as the propyl group attached to the phenyl ring

Properties

CAS No.

3166-99-2

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

2-(4-propylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-2-3-10-4-6-11(7-5-10)8-9-12;/h4-7H,2-3,8-9,12H2,1H3;1H

InChI Key

INPYKNHVGRCYTD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CCN.Cl

Origin of Product

United States

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